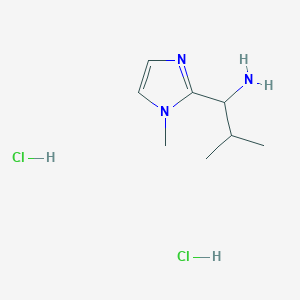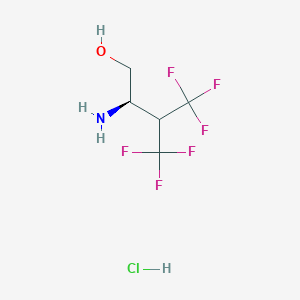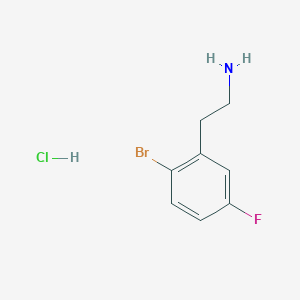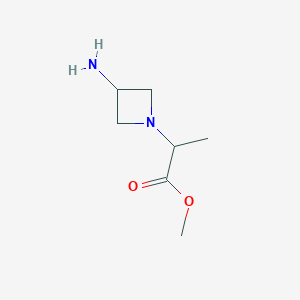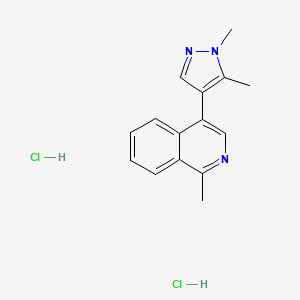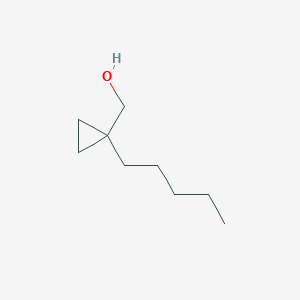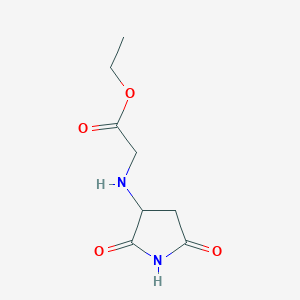
Ethyl (2,5-dioxopyrrolidin-3-yl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2,5-dioxopyrrolidin-3-yl)glycinate is a chemical compound that belongs to the class of succinimides. Succinimides are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound has shown potential in antimicrobial, anthelmintic, and cytotoxic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2,5-dioxopyrrolidin-3-yl)glycinate typically involves the reaction of ethyl glycinate with succinic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a catalyst like pyridine is often used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using techniques like recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2,5-dioxopyrrolidin-3-yl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted succinimide derivatives .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and anthelmintic activities, making it a candidate for developing new drugs.
Medicine: Potential cytotoxic properties suggest its use in cancer research and treatment.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (2,5-dioxopyrrolidin-3-yl)glycinate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. The anthelmintic activity is believed to result from its binding to specific receptors in parasitic worms, causing paralysis and death .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate: Another succinimide derivative with similar biological activities.
Succinimide: The parent compound, known for its use in anticonvulsant drugs.
N-ethylsuccinimide:
Uniqueness
Ethyl (2,5-dioxopyrrolidin-3-yl)glycinate stands out due to its unique combination of antimicrobial, anthelmintic, and cytotoxic properties. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic chemistry .
Properties
Molecular Formula |
C8H12N2O4 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
ethyl 2-[(2,5-dioxopyrrolidin-3-yl)amino]acetate |
InChI |
InChI=1S/C8H12N2O4/c1-2-14-7(12)4-9-5-3-6(11)10-8(5)13/h5,9H,2-4H2,1H3,(H,10,11,13) |
InChI Key |
AGSFICKTCKFUKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1CC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


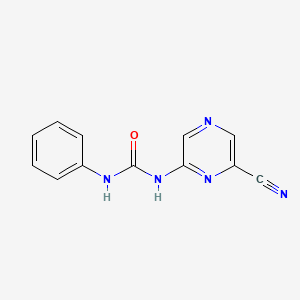

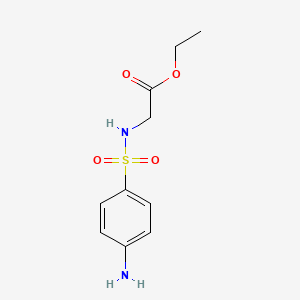
![(2S)-2-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid](/img/structure/B13510156.png)

![Methyl 3-[(3,5-dichlorophenyl)amino]propanoate](/img/structure/B13510171.png)
